[2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl]methanol
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Overview
Description
“[2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl]methanol” is a derivative of Benzothiazole (BTA), which belongs to the heterocyclic class of bicyclic compounds . BTA derivatives possess a broad spectrum of biological activities such as anticancer, antioxidant, anti-inflammatory, anti-tumour, antiviral, antibacterial, anti-proliferative, anti-diabetic, anti-convulsant, analgesic, anti-tubercular, antimalarial, anti-leishmanial, anti-histaminic and anti-fungal among others .
Synthesis Analysis
The synthesis of such compounds involves the reaction of 6-substituted-1,3-benzothiazol-2-amine . The synthesis process was confirmed by their spectroscopic characterizations .Molecular Structure Analysis
The molecular structure of BTA derivatives is formed by the fusion of the thiazole ring with a benzene ring . The crystallographic analysis of the target compound well matches the DFT optimized structure calculation results, and are within the normal range .Scientific Research Applications
Pharmaceutical Activities and Drug Resistance Modulation
- Some derivatives of 2-phenylimidazo[2,1-b]benzothiazole, closely related to the specified compound, demonstrate significant pharmaceutical activities, including the ability to overcome multidrug resistance in tumor cells. Specifically, 2-phenyl-5,6,7,8-tetrahydroimidazo[2,1-b]-benzothiazoles have shown potent activity in this area (Tasaka et al., 1997).
Antidepressant Activity
- Certain 5-aryl-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ols, structurally similar to the specified molecule, have been synthesized and evaluated for potential antidepressant activity. Some of these compounds, particularly those with 4-chloro- and 4-fluorophenyl analogues, have shown pharmacological activity comparable to the antidepressant imipramine (Houlihan et al., 1983).
Synthesis of Benzimidazoles, Benzoxazoles, and Benzothiazoles
- Research has focused on the synthesis of a range of benzimidazoles, benzoxazoles, and benzothiazoles using fluorinated phosphoric acid as an effective catalyst. This synthesis approach, which can involve derivatives similar to the specified compound, is notable for its efficiency, simplicity, and high yield (Mathapati et al., 2021).
Antitumor Properties
- Fluorinated 2-(4-aminophenyl)benzothiazoles, which include fluorophenyl components similar to the specified compound, have been found to be potently cytotoxic in vitro against certain human breast cancer cell lines. These compounds demonstrate specific antitumor properties, making them a focus of pharmaceutical development (Hutchinson et al., 2001).
Material Science Applications
- Imide-aryl ether benzothiazole copolymers, incorporating benzothiazole units similar to the specified compound, have been explored for their potential in material science. These copolymers exhibit high moduli and good thermal stability, making them suitable for various applications (Hedrick, 1990).
Anticonvulsant Agents
- Derivatives of 2-amino-5- and 6-(5-aryl-1-phenyl-2-pyrazolin-3-yl)benzothiazole have been synthesized and tested for their anticonvulsant activities. These compounds are structurally related to the specified molecule and some have shown good anticonvulsant potencies (Gineinah, 2001).
Antimicrobial Activity
- Novel heterocyclic compounds, including benzimidazole, benzoxazole, and benzothiazole derivatives, have been synthesized and evaluated for antimicrobial activity. These studies encompass compounds structurally similar to the specified molecule and have shown broad-spectrum activity against various bacterial and fungal strains (Padalkar et al., 2014).
Prodrug Development for Antitumor Agents
- Amino acid prodrugs of novel antitumor 2-(4-aminophenyl)benzothiazoles have been developed to overcome limitations related to drug lipophilicity. These prodrugs, which are relevant to the structure of the specified compound, show potential in treating breast and ovarian cancer (Bradshaw et al., 2002).
Future Directions
The future directions for the research on “[2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl]methanol” could involve further investigation into its anticancer properties . Such compounds may serve as anticancer leads for the development of agents effective against hypoxic tumours .
Mechanism of Action
Target of Action
The primary targets of this compound are cancer cells, specifically human liver cancer Hep G2 cell line and two parental melanoma cell lines (human melanoma cell line, A375C and mouse melanoma cell line, A375C) . These cells play a crucial role in the progression of liver cancer and melanoma, respectively.
Mode of Action
The compound interacts with its targets by inducing free radical generation, denaturing macromolecules, and inhibiting DNA repair mechanisms . This leads to genetic changes that trigger cell death . The presence of sulfonamide in combination with methoxy substitution enhances DNA fragmentation .
Biochemical Pathways
The compound affects the biochemical pathways related to cell death, specifically those involved in DNA repair and free radical generation . The downstream effects include the fragmentation of DNA and the death of cancer cells .
Pharmacokinetics
The compound’s effectiveness against cancer cells suggests it has sufficient bioavailability to reach its targets .
Result of Action
The result of the compound’s action is the death of cancer cells. Specifically, the compound has shown considerable in vitro anticancer activity against the Hep G2 cell line . It has also proven to be more potent when combined with radiation, acting as an effective radiosensitizer .
Properties
IUPAC Name |
[2-(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2OS/c17-11-7-5-10(6-8-11)15-13(9-20)19-12-3-1-2-4-14(12)21-16(19)18-15/h5-8,20H,1-4,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCZPVPHMXAHSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)F)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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